molecular formula C12H10O4 B2406648 8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one CAS No. 2138078-17-6

8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one

Cat. No. B2406648
CAS RN: 2138078-17-6
M. Wt: 218.208
InChI Key: FHBQWQYULDALPB-UHFFFAOYSA-N
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Description

8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one is a chemical compound with the CAS Number: 2138078-17-6 . It has a molecular weight of 218.21 . The IUPAC name for this compound is 8-hydroxy-1,4-dihydro-2H,5H-pyrano[3,4-c]chromen-5-one .


Synthesis Analysis

The synthesis of coumarin heterocycles, which includes 8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in both classical and non-classical conditions, often under green conditions such as using green solvents and catalysts .


Molecular Structure Analysis

The InChI code for 8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one is 1S/C12H10O4/c13-7-1-2-9-8-3-4-15-6-10(8)12(14)16-11(9)5-7/h1-2,5,13H,3-4,6H2 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

Coumarins, including 8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .


Physical And Chemical Properties Analysis

8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one is a powder at room temperature .

Scientific Research Applications

Synthesis of Pyranoquinolones and Furoquinolones

These compounds have been used in the synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reactions . These reactions proceed via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization sequence to form pyranoquinolones or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence to afford furoquinolones .

Anticancer Agents

Pyranoquinolone is a structural motif occurring in a number of natural products with important biological activities such as anticancer . For example, alkaloids zanthosimuline and huajiaosimuline exhibit cytotoxicity against cancer cells, which is considered as potential anticancer agents .

Antibacterial Agents

Pyranoquinolone derivatives have shown antibacterial properties . This makes them valuable in the development of new antibacterial drugs.

Antimalarial Agents

These compounds have also been used in the development of antimalarial agents . This is due to their ability to inhibit the growth of malaria parasites.

Anti-inflammatory Agents

Pyranoquinolone derivatives have shown anti-inflammatory properties . They can be used in the treatment of various inflammatory diseases.

Antifungal Agents

These compounds have demonstrated antifungal properties . They can be used in the treatment of various fungal infections.

Inhibition of Calcium Signaling

Pyranoquinolone derivatives have been found to inhibit calcium signaling . This property can be used in the development of drugs for diseases related to calcium signaling.

Neuroprotection

8-Hydroxyquinoline and many of its derivatives have a wide range of pharmacological applications, e.g., as iron-chelators for neuroprotection . This makes them valuable in the development of drugs for neurodegenerative diseases.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

8-hydroxy-2,4-dihydro-1H-pyrano[3,4-c]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-7-1-2-9-8-3-4-15-6-10(8)12(14)16-11(9)5-7/h1-2,5,13H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBQWQYULDALPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C3=C(C=C(C=C3)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one

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